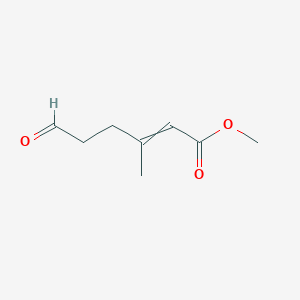
2,4-Bis(1-phenylethyl)phenol;phosphorous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(1-phenylethyl)phenol;phosphorous acid is a chemical compound with the molecular formula C₆₆H₆₉O₆P. It is known for its unique structure, which includes phenolic and phosphorous acid groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1-phenylethyl)phenol typically involves the reaction of phenol with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,4-Bis(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydrogen atoms can be substituted with alkyl or acyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
科学的研究の応用
2,4-Bis(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
作用機序
The mechanism of action of 2,4-Bis(1-phenylethyl)phenol in biological systems involves its interaction with cellular components. It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes involved in programmed cell death. The compound’s phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties .
類似化合物との比較
Similar Compounds
2,4-Bis(1-methylethyl)phenol: Similar structure but with methylethyl groups instead of phenylethyl groups.
2,4-Di-tert-butylphenol: Contains tert-butyl groups instead of phenylethyl groups.
Uniqueness
2,4-Bis(1-phenylethyl)phenol is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and act as an antioxidant sets it apart from other similar compounds .
特性
CAS番号 |
25171-03-3 |
|---|---|
分子式 |
C66H69O6P |
分子量 |
989.2 g/mol |
IUPAC名 |
2,4-bis(1-phenylethyl)phenol;phosphorous acid |
InChI |
InChI=1S/3C22H22O.H3O3P/c3*1-16(18-9-5-3-6-10-18)20-13-14-22(23)21(15-20)17(2)19-11-7-4-8-12-19;1-4(2)3/h3*3-17,23H,1-2H3;1-3H |
InChIキー |
GFDLJGHWYRIREK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


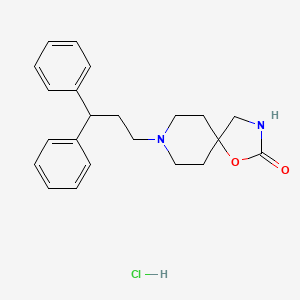
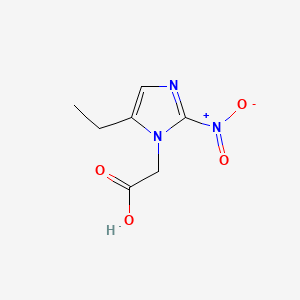
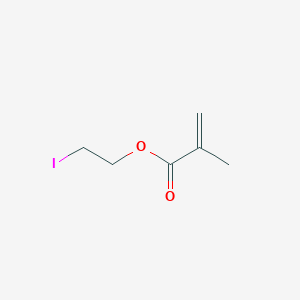
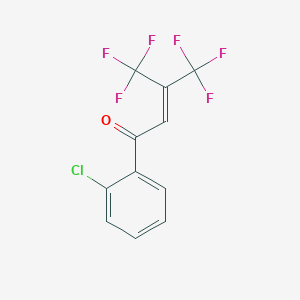
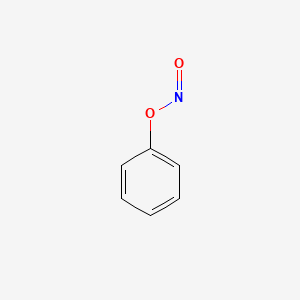

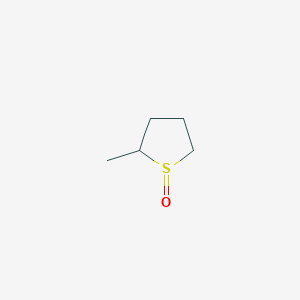
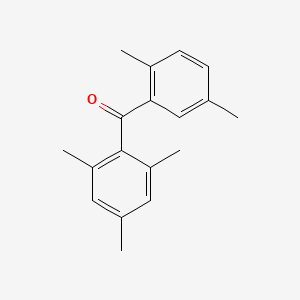
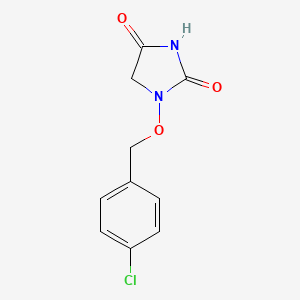

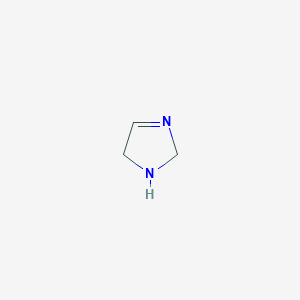

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
